4-((1-Phenyl-1h-tetrazol-5-yl)thio)butanenitrile

Description

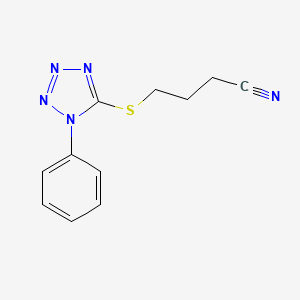

4-((1-Phenyl-1H-tetrazol-5-yl)thio)butanenitrile is a nitrile-containing tetrazole derivative characterized by a phenyl-substituted tetrazole core linked via a thioether (-S-) group to a butanenitrile chain. The compound’s structure combines the bioisosteric properties of tetrazoles (often used as carboxylic acid mimics in medicinal chemistry) with the electron-withdrawing nitrile group, making it a candidate for applications in drug discovery, agrochemicals, or materials science.

Properties

Molecular Formula |

C11H11N5S |

|---|---|

Molecular Weight |

245.31 g/mol |

IUPAC Name |

4-(1-phenyltetrazol-5-yl)sulfanylbutanenitrile |

InChI |

InChI=1S/C11H11N5S/c12-8-4-5-9-17-11-13-14-15-16(11)10-6-2-1-3-7-10/h1-3,6-7H,4-5,9H2 |

InChI Key |

MZTWOESCUJLVBK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)SCCCC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]butanenitrile typically involves the cycloaddition reaction of nitriles and azides to form the tetrazole ring . One common method is the reaction of 1-phenyl-1H-tetrazole-5-thiol with 4-bromobutanenitrile in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide . The reaction proceeds under mild conditions and yields the desired product with good efficiency.

Industrial Production Methods

Industrial production of tetrazole derivatives often employs eco-friendly approaches, such as using water as a solvent and moderate reaction conditions . The use of non-toxic reagents and easy extraction methods are preferred to ensure high yields and cost-effectiveness. The scalability of these methods makes them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]butanenitrile undergoes various chemical reactions, including:

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride.

Solvents: Dimethylformamide, acetonitrile.

Major Products

Sulfoxides and Sulfones: Formed from oxidation reactions.

Amines: Formed from reduction of the nitrile group.

Substituted Tetrazoles: Formed from nucleophilic substitution reactions.

Scientific Research Applications

4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]butanenitrile has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioisostere in drug design, mimicking carboxylic acids.

Medicine: Explored for its antibacterial, antifungal, and anti-inflammatory properties.

Industry: Utilized in the development of materials with specific electronic and mechanical properties.

Mechanism of Action

The mechanism of action of 4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]butanenitrile involves its interaction with molecular targets through the tetrazole ring. The tetrazole ring can form stable complexes with metal ions and participate in hydrogen bonding and π-π interactions . These interactions are crucial for its biological activity, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Structural and Functional Group Analysis

| Compound ID | Substituent on Phenyl Ring | Linker Group | Molecular Weight (HRMS) |

|---|---|---|---|

| 4-((1-Phenyl-1H-tetrazol-5-yl)thio)butanenitrile (Target) | -H | Thioether (-S-) | ~245.08 (calculated) |

| 3aa | 4-Methoxy | Sulfonyl (-SO2-) | 344.0791 |

| 3ab | 4-Ethoxy | Sulfonyl (-SO2-) | 336.1127 |

| 3ac | 4-Trifluoromethoxy | Sulfonyl (-SO2-) | 376.0672 |

| 3ad | -H | Sulfonyl (-SO2-) | 292.0861 |

Key Observations :

- Linker Group Impact : The thioether group in the target compound introduces reduced polarity compared to sulfonyl linkers, likely lowering melting points and altering solubility. Sulfonyl groups enhance electrophilicity and hydrogen-bonding capacity, which may improve crystallinity (evidenced by higher melting points in 3aa–3ad, e.g., 117.1–118.2°C for 3ad vs. an estimated lower range for the thioether analogue) .

- Substituent Effects : Electron-donating groups (e.g., methoxy in 3aa) increase molecular weight slightly but may stabilize the tetrazole ring via resonance. Bulky substituents like trifluoromethoxy (3ac) disrupt crystal packing, leading to lower melting points (87.1–88.3°C) compared to unsubstituted 3ad (117.1–118.2°C) .

Spectroscopic Data

- 1H NMR : In sulfonylated derivatives (e.g., 3ad), the methylene protons adjacent to the sulfonyl group resonate at δ ~4.5–5.0 ppm due to deshielding by the electron-withdrawing sulfonyl group. For the thioether analogue, these protons would likely appear upfield (δ ~3.0–4.0 ppm) .

- 19F NMR : Trifluoromethoxy-substituted 3ac shows a characteristic singlet at δ -57.7 ppm, absent in the target compound .

Research Implications

The comparison highlights the following trends:

Polarity and Solubility : Sulfonyl derivatives exhibit higher polarity, favoring aqueous solubility and crystallinity.

Thermal Stability : Sulfonyl groups enhance thermal stability (higher melting points) compared to thioethers.

Biological Activity

4-((1-Phenyl-1H-tetrazol-5-yl)thio)butanenitrile is a compound that has garnered interest due to its potential biological activities. The tetrazole ring, in particular, is known for its diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article explores the synthesis, characterization, and biological activities of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C_{10}H_{12}N_{4}S

- Molecular Weight : 224.29 g/mol

The presence of the tetrazole group contributes to the compound's reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 1-phenyl-1H-tetrazole with appropriate thiol and nitrile precursors. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), along with catalysts to enhance yield.

Antimicrobial Activity

Research indicates that compounds containing tetrazole rings exhibit significant antimicrobial properties. A study on related tetrazole derivatives demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

Anti-inflammatory Effects

Tetrazole derivatives have also shown promise in reducing inflammation. In vivo studies have indicated that this compound can inhibit pro-inflammatory cytokines in animal models, suggesting potential utility in treating conditions like arthritis and other inflammatory disorders.

Analgesic Properties

The analgesic effects of tetrazole compounds have been documented in several studies. For instance, derivatives similar to this compound were found to significantly reduce pain responses in rodent models, indicating a potential mechanism involving modulation of pain pathways.

Case Study 1: Antimicrobial Efficacy

In a comparative study published in the Journal of Medicinal Chemistry, researchers synthesized various tetrazole derivatives and tested their antimicrobial efficacy. Among these, this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, highlighting its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Activity

A study conducted on the anti-inflammatory effects of tetrazole compounds demonstrated that administration of this compound significantly reduced paw edema in rats induced by carrageenan, with a reduction percentage comparable to standard anti-inflammatory drugs .

Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.